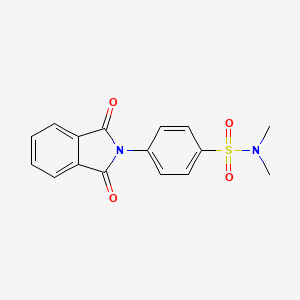

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzenesulfonamide

Description

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a phthalimide (1,3-dioxoisoindole) moiety linked to a benzenesulfonamide group substituted with dimethylamine at the sulfonamide nitrogen. This compound belongs to a class of molecules designed to combine nitric oxide (NO)-donating capabilities with structural motifs that enhance pharmacological safety and efficacy. Its N,N-dimethyl substitution may improve lipophilicity and metabolic stability compared to analogs with hydrophilic or bulky substituents.

Properties

Molecular Formula |

C16H14N2O4S |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C16H14N2O4S/c1-17(2)23(21,22)12-9-7-11(8-10-12)18-15(19)13-5-3-4-6-14(13)16(18)20/h3-10H,1-2H3 |

InChI Key |

SWRCJLVANWFUEG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and pharmacological properties derived from the evidence:

Key Comparison Points:

Genotoxicity: The target compound’s phthalimide-sulfonamide scaffold is shared with compounds C1–C6, which demonstrated significantly lower genotoxicity (MNRET <6/1,000 cells) compared to HU (up to 33.7/1,000 cells) . The N,N-dimethyl group may further reduce reactive metabolite formation, enhancing safety.

Synthetic Accessibility :

- Analogs like 3d and 3b are synthesized via coupling of sulfonamides with phthalic acid derivatives, achieving high yields (50–97%) under reflux or microwave conditions . The target compound likely follows similar routes, with dimethylamine substitution requiring tailored reagents.

Biological Activity: NO-donating analogs (C1–C6) show promise for SCD by inducing gamma globin synthesis and reducing vaso-occlusive crises . The dimethyl substitution in the target compound could modulate NO release kinetics or protein binding (e.g., to bovine serum albumin, as seen in ).

Structural Modifications :

- Substituents on the sulfonamide nitrogen critically influence activity. For example:

- N-hydroxy (C4): Enhances NO donation but may increase polarity.

- N,N-dimethyl (Target) : Likely improves lipophilicity and membrane permeability.

Therapeutic Potential: Thalidomide derivatives () highlight the importance of isoindole-dione moieties in TNF-α inhibition. The target compound’s sulfonamide group may confer additional selectivity for enzymes like carbonic anhydrase or kinases implicated in cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.